molecular formula C19H19N3O5 B15131616 (Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate

(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate

Cat. No.: B15131616
M. Wt: 369.4 g/mol
InChI Key: GRLXBOLSGWTWCM-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate is a complex organic compound characterized by the presence of a morpholine ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the morpholine ring through a nucleophilic substitution reaction. The final step involves the condensation of the intermediate with 4-methylbenzoic acid under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the morpholine ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group and morpholine ring are key functional groups that enable the compound to bind to and modulate the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • N,N-Diisopropylethylamine

Uniqueness

(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate is unique due to its combination of a morpholine ring, nitro group, and benzoate ester. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-methylbenzoate

InChI

InChI=1S/C19H19N3O5/c1-14-2-5-16(6-3-14)19(23)27-20-13-15-4-7-17(18(12-15)22(24)25)21-8-10-26-11-9-21/h2-7,12-13H,8-11H2,1H3/b20-13+

InChI Key

GRLXBOLSGWTWCM-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.